E-BPTU

Description

While its exact mechanism remains under investigation, preliminary studies suggest structural similarities to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz . E-BPTU’s thiourea backbone enables hydrogen bonding with viral enzyme active sites, a feature shared with other antiviral thiourea derivatives like NSC 633871 and DIBP .

Properties

CAS No. |

153562-59-5 |

|---|---|

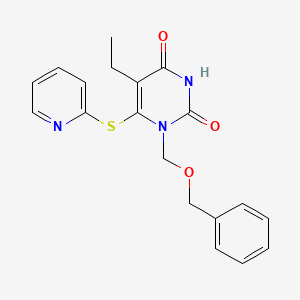

Molecular Formula |

C19H19N3O3S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

5-ethyl-1-(phenylmethoxymethyl)-6-pyridin-2-ylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C19H19N3O3S/c1-2-15-17(23)21-19(24)22(13-25-12-14-8-4-3-5-9-14)18(15)26-16-10-6-7-11-20-16/h3-11H,2,12-13H2,1H3,(H,21,23,24) |

InChI Key |

NFYXXBIRONUIPP-UHFFFAOYSA-N |

SMILES |

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |

Canonical SMILES |

CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |

Other CAS No. |

153562-59-5 |

Synonyms |

1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil E-BPTU NSC 648400 NSC-648400 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-BPTU typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:

Nucleophilic substitution: reactions to introduce the pyridinylthio group.

Alkylation: reactions to add the ethyl group.

Protection and deprotection: steps to manage reactive functional groups during the synthesis.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

Batch reactors: for controlled reaction conditions.

Continuous flow reactors: for efficient and scalable production.

Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

E-BPTU can undergo various chemical reactions, including:

Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

Reduction: Reduction of the pyridinylthio group to a thiol.

Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-BPTU involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

E-BPTU belongs to the thiourea class of compounds, which are known for their broad-spectrum antiviral activity. Below is a comparative analysis with two structurally and functionally related compounds: NSC 633871 (a thiourea-based HIV-1 inhibitor) and Efavirenz (an NNRTI).

Key Findings

Potency : Efavirenz demonstrates superior inhibitory activity (IC₅₀ = 2.4 nM) compared to this compound (IC₅₀ = 45 nM), likely due to its rigid bicyclic structure optimizing hydrophobic interactions with the NNRTI binding pocket . This compound’s higher IC₅₀ may reflect steric hindrance from its bulky phenyl group.

Resistance Profile : Unlike efavirenz, which faces resistance from mutations like K103N, this compound retains partial efficacy against mutant HIV-1 strains (e.g., Y181C), suggesting a distinct binding mechanism .

Toxicity : NSC 633871 exhibits higher cytotoxicity (Selectivity Index = 85) than this compound (SI = 120), indicating that the ethyl-benzyl substitution in this compound reduces off-target effects .

Methodological Considerations for Comparative Studies

Comparative analyses of this compound should adhere to standardized protocols for bioequivalence and pharmacokinetic studies, as outlined in regulatory guidelines . Key parameters include:

- In vitro assays : Measure IC₅₀ values using recombinant reverse transcriptase enzymes.

- In vivo models : Assess bioavailability and toxicity in murine HIV-1 infection models.

- Structural modeling : Use X-ray crystallography or molecular docking to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.